2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione
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Overview
Description
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione is a synthetic organic compound with the molecular formula C17H15N3O2 It is characterized by the presence of an isoindoline-1,3-dione core structure, which is substituted with a dimethylamino group and a benzylideneamino group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as dyes and pigments.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, isoindolines and isoindoline-1,3-dione are known to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . They also have the potential to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Safety and Hazards
Future Directions
Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications . The development of sustainable and environmentally friendly synthesis approaches is gaining traction, adding further depth to the synthetic repertoire .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and phthalimide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Comparison with Similar Compounds
Similar Compounds
2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione: Similar in structure but with different substituents on the isoindoline-1,3-dione core.
4-Amino-2-(2-methoxyethyl)isoindoline-1,3-dione: Contains an amino group and a methoxyethyl substituent.
2-(2-Amino-phenyl)isoindoline-1,3-dione: Features an amino group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both dimethylamino and benzylideneamino groups, which confer specific chemical and biological properties
Properties
CAS No. |
95496-91-6 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15N3O2/c1-19(2)13-9-7-12(8-10-13)11-18-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11H,1-2H3 |
InChI Key |
RVPQHWSMWINUKC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
solubility |
not available |
Origin of Product |
United States |
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